3-(3-furyl)-4,5-dihydro-1H-pyrazol-5-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6N2O2 |
|---|---|
Molecular Weight |
150.13 g/mol |
IUPAC Name |
3-(furan-3-yl)-1,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C7H6N2O2/c10-7-3-6(8-9-7)5-1-2-11-4-5/h1-2,4H,3H2,(H,9,10) |
InChI Key |
ZHXWFIRWJMDAED-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC1=O)C2=COC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-(3-furyl)-4,5-dihydro-1H-pyrazol-5-one
A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections that point toward feasible synthetic routes. The most prominent disconnection is across the C-N and C=N bonds of the pyrazolone (B3327878) ring. This suggests a convergent synthesis from two primary building blocks: a hydrazine (B178648) derivative and a three-carbon component bearing the 3-furyl moiety.
This leads to the identification of a key intermediate, a β-ketoester or a related 1,3-dicarbonyl compound containing a 3-furyl group. A common precursor for such a structure would be a chalcone (B49325), specifically a 3-furyl chalcone, which can be readily synthesized via a Claisen-Schmidt condensation between 3-furaldehyde (B129913) and an appropriate ketone.
Therefore, the retrosynthetic pathway can be summarized as follows: the target pyrazolone is disconnected to hydrazine and a 3-furyl containing β-ketoester or chalcone. This intermediate can be further disconnected to 3-furaldehyde and a suitable ketone or ester. This analysis forms the basis for the established synthetic routes discussed in the following sections.
Established Synthetic Routes for 4,5-Dihydro-1H-pyrazol-5-ones
The synthesis of the 4,5-dihydro-1H-pyrazol-5-one core is a mature field with several reliable methods. These can be broadly categorized into cyclocondensation reactions, multicomponent reactions, and catalytic approaches.
Cyclocondensation Reactions of Precursors (e.g., Chalcones, Hydrazines)
The most classical and widely employed method for the synthesis of 4,5-dihydro-1H-pyrazol-5-ones is the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent, such as an α,β-unsaturated ketone (chalcone), and a hydrazine derivative. thepharmajournal.comnih.gov This reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl group of the chalcone, followed by an intramolecular cyclization and dehydration to afford the pyrazoline ring. nih.gov
The reaction conditions for this transformation are typically straightforward, often involving refluxing the reactants in a suitable solvent like ethanol (B145695) or acetic acid. thepharmajournal.comcore.ac.uk The use of either hydrazine hydrate (B1144303) or substituted hydrazines allows for the introduction of various substituents at the N1 position of the pyrazolone ring. nih.gov For the synthesis of the title compound, a 3-furyl chalcone would be reacted with hydrazine hydrate. Research has demonstrated the successful cyclization of chalcones containing furan (B31954) moieties with hydrazine hydrate to yield the corresponding pyrazolines. researchgate.net
Table 1: Examples of Cyclocondensation Reactions for Pyrazoline Synthesis
| Chalcone Precursor | Hydrazine Derivative | Product | Reference |
| (E)-3-ferrocenyl-1-(2-furyl)prop-2-en-1-one | Hydrazine hydrate | 1-(3-(2-furyl)-4,5-dihydro-5-ferrocenylpyrazol-1-yl)ethanone | researchgate.net |
| Substituted aryl chalcones | Hydrazine hydrate | Substituted 4,5-dihydro-1H-pyrazoles | thepharmajournal.com |
| Quinazolin-2,4-dione containing chalcone | Hydrazine hydrate / Phenyl hydrazine | Pyrazoline derivatives of quinazolin-2,4-dione | nih.gov |
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building molecular complexity in a single step. nih.gov Several MCRs have been developed for the synthesis of pyrazole (B372694) and pyrazolone derivatives. These reactions typically involve the one-pot combination of three or more starting materials to generate the heterocyclic core.
For instance, a common MCR for pyrazolones involves the reaction of an aldehyde, an active methylene (B1212753) compound (like ethyl acetoacetate), and a hydrazine. mdpi.com In the context of synthesizing this compound, a three-component reaction could be envisioned between 3-furaldehyde, an active methylene compound, and hydrazine. While specific examples for the 3-furyl derivative are not prevalent in the literature, the general applicability of this MCR strategy is well-documented for a variety of aromatic and heteroaromatic aldehydes. nih.govmdpi.com
Catalytic Approaches in Dihydropyrazolone Formation
The development of catalytic methods for the synthesis of dihydropyrazolones aims to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. Various catalysts, including both acid and base catalysts, as well as transition metal catalysts, have been employed.
For the cyclocondensation of chalcones and hydrazines, acidic catalysts like acetic acid are commonly used to facilitate the reaction. researchgate.net In some instances, solid acid catalysts have also been utilized to simplify purification. Furthermore, organocatalysts are gaining attention for their role in promoting pyrazolone synthesis.
Introduction of the Furan Substituent
The key to synthesizing the title compound lies in the effective introduction of the 3-furyl moiety. This can be achieved by starting with a precursor that already contains the furan ring.
Synthesis from 3-Furyl-Containing Intermediates
The most direct approach to incorporate the 3-furyl group is to begin with a readily available 3-furyl-containing starting material. As suggested by the retrosynthetic analysis, 3-furaldehyde is an ideal precursor.
The synthesis would typically proceed via a Claisen-Schmidt condensation of 3-furaldehyde with a suitable ketone, such as acetone (B3395972) or acetophenone, to generate the corresponding 3-furyl chalcone. This α,β-unsaturated ketone then serves as the key intermediate for the subsequent cyclocondensation with hydrazine hydrate to furnish this compound. This two-step sequence is a robust and high-yielding method for accessing 3-substituted pyrazolones.
Post-Cyclization Functionalization with Furan Derivatives
While the core structure of this compound already contains a furan ring, post-cyclization functionalization can involve the introduction of additional furan-containing substituents or the formation of fused ring systems. The most reactive position on the pyrazolone ring for electrophilic substitution is the C4 position.
One common strategy for C4-functionalization is the Knoevenagel condensation with furan aldehydes. For instance, the reaction of a 3-substituted-1-phenyl-4,5-dihydro-1H-pyrazol-5-one with an appropriate furaldehyde can yield a 4-(furylmethylene) derivative. Although specific examples for the 3-(3-furyl) analogue are not extensively documented, the general reactivity is well-established for other 3-substituted pyrazolones.
Another approach involves the C-acylation of the pyrazolone at the C4 position with a furoyl chloride. This reaction is typically carried out in the presence of a base, such as calcium hydroxide, in a non-polar solvent like dioxane. This method has been successfully applied to introduce various acyl groups onto the pyrazolone ring. mdpi.comresearchgate.net
Furthermore, multicomponent reactions can lead to the formation of more complex structures. For example, the reaction of a pyrazolone, an aldehyde (such as a furaldehyde), and a source of cyanide or another nucleophile can result in the formation of fused pyrano[2,3-c]pyrazole systems. These reactions are often promoted by green chemistry principles, utilizing catalysts like L-proline or being performed in aqueous media. thieme-connect.com
Derivatization of this compound and Related Analogues
The derivatization of this compound can be achieved at several positions, including the nitrogen atoms of the pyrazole ring, the C4 position of the pyrazolone, and the furan moiety itself.
The pyrazolone ring possesses two nitrogen atoms, N1 and N2. The N1 position is typically the primary site for substitution reactions such as alkylation and acylation.
N-Alkylation: The alkylation of the N1 position can be achieved using various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. For instance, the reaction of a 3-substituted pyrazolone with an alkyl bromide in a solvent like dioxane can yield the corresponding 1-n-alkyl-3-substituted-4,5-dihydro-1H-pyrazol-5-one. researchgate.net Industrial-scale N-alkylation can also be performed in the gas phase using crystalline aluminosilicates or aluminophosphates as catalysts. google.com
N-Acylation: Acylation at the N1 position is also a common transformation. For example, reaction with formic acid can introduce a formyl group at the N1 position, yielding a 1-formyl-4,5-dihydro-1H-pyrazole derivative. nih.gov Similarly, reaction with other acid chlorides or anhydrides can introduce a variety of acyl groups.
| Pyrazolone Analogue | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Methyl-4,5-dihydro-1H-pyrazol-5-one | Alkyl bromide | Dioxane, reflux | 1-n-Alkyl-3-methyl-4,5-dihydro-1H-pyrazol-5-one | researchgate.net |
| 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | Formic acid | Reflux | 3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | nih.gov |
The C4 position of the pyrazolone ring is a nucleophilic center and is susceptible to electrophilic substitution.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride and dimethylformamide, is a standard method for introducing a formyl group at the C4 position of pyrazolones, leading to the formation of 4-formyl derivatives. nih.gov
Condensation with Aldehydes: The active methylene group at C4 can readily participate in Knoevenagel condensation with various aldehydes, including aromatic and heteroaromatic aldehydes. This reaction is often catalyzed by a base and leads to the formation of 4-ylidene derivatives. semanticscholar.org
| Pyrazolone Analogue | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 1,3-Disubstituted-1H-pyrazol-5(4H)-one | POCl₃, DMF | - | 1,3-Disubstituted-5-hydroxy-1H-pyrazole-4-carbaldehyde | nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Aromatic aldehyde | - | 4,4'-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) | semanticscholar.org |
The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution, primarily at the C2 and C5 positions. numberanalytics.comchemicalbook.com In the case of a 3-furyl substituent, the positions available for substitution are C2, C4, and C5 of the furan ring. The pyrazolone ring attached at C3 will influence the regioselectivity of these reactions.
Electrophilic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation are common for furan. numberanalytics.com The conditions for these reactions need to be mild to avoid polymerization or ring-opening of the furan ring. matanginicollege.ac.in For example, nitration can be carried out using a mixture of nitric acid and acetic anhydride. numberanalytics.com Bromination can be achieved with bromine in the presence of a catalyst like iron(III) bromide. numberanalytics.com The directing effect of the pyrazolone substituent would need to be considered for predicting the exact position of substitution on the furan ring.
| Reaction | Reagent | Typical Product | Reference |
|---|---|---|---|
| Nitration | HNO₃, Acetic anhydride | 2-Nitrofuran | numberanalytics.com |
| Bromination | Br₂, FeBr₃ | 2-Bromofuran | numberanalytics.com |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 2-Formylfuran | numberanalytics.com |
Green Chemistry Principles in the Synthesis of Furan-Substituted Dihydropyrazol-5-ones
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazolones. These approaches aim to reduce waste, use less hazardous chemicals, and improve energy efficiency.
Use of Green Solvents: Water is an ideal green solvent, and several syntheses of pyrazole derivatives have been developed in aqueous media. thieme-connect.com The use of water as a solvent can be facilitated by catalysts that are stable and active in aqueous environments.
Catalysis: The use of reusable heterogeneous catalysts, such as CeO₂/SiO₂, can simplify product purification and reduce waste. thieme-connect.com Organocatalysts, like L-proline, have also been employed in multicomponent reactions to produce pyrazole-fused heterocycles. thieme-connect.com
Alternative Energy Sources: Microwave irradiation has been utilized to accelerate reaction rates and improve yields in the synthesis of pyrazole derivatives, often leading to shorter reaction times and cleaner products. nih.gov One-pot multicomponent reactions are also a key aspect of green synthesis as they reduce the number of synthetic steps and purification processes. nih.gov
Advanced Spectroscopic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No experimental NMR data for 3-(3-furyl)-4,5-dihydro-1H-pyrazol-5-one has been found in the searched scientific literature. Therefore, a detailed analysis of its proton and carbon environments, as well as two-dimensional correlations, cannot be provided at this time.
Specific chemical shifts, multiplicities, and coupling constants for the protons of this compound are not available in the reviewed literature.
The ¹³C NMR chemical shifts for the carbon skeleton of this compound have not been reported in the searched sources.
There are no published studies employing 2D NMR techniques for the structural confirmation and assignment of this compound.
Vibrational Spectroscopy
Specific FT-IR absorption bands corresponding to the functional groups present in this compound are not documented in the available literature.
No information regarding the application of Raman spectroscopy to the study of this compound could be located.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry is a critical tool for the structural elucidation of synthetic compounds, providing the exact mass of a molecule with high precision. This accuracy allows for the determination of the elemental formula, a crucial piece of data for confirming the identity of a newly synthesized compound like this compound.
For this specific pyrazolone (B3327878), the expected monoisotopic mass can be calculated based on its chemical formula, C₇H₆N₂O₂. The precise measurement of the molecular ion peak (e.g., [M+H]⁺) by HRMS would be anticipated to correspond closely to this calculated value, typically within a few parts per million (ppm), thereby confirming its elemental composition.
In addition to exact mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. While specific experimental data for this compound is not available, the fragmentation of related pyrazolone structures, such as 1-phenyl-3-methyl-pyrazolone-5, has been studied. By analogy, the fragmentation of the title compound would likely involve initial cleavages at the weaker bonds of the heterocyclic ring and the furan (B31954) substituent. Common fragmentation pathways for such heterocyclic systems often include the loss of small stable molecules like CO, N₂, and fragments from the substituent groups. The analysis of these fragmentation patterns provides valuable information for confirming the connectivity of the atoms within the molecule.
Table 1: Predicted HRMS Data for this compound
| Parameter | Predicted Value |
| Chemical Formula | C₇H₆N₂O₂ |
| Monoisotopic Mass | 150.0429 g/mol |
| Expected [M+H]⁺ | 151.0502 |
| Expected [M+Na]⁺ | 173.0321 |
X-ray Diffraction (XRD) for Solid-State Molecular Structure and Crystal Packing
While a crystal structure for this compound itself has not been reported, studies on related pyrazole (B372694) derivatives provide a strong basis for predicting its solid-state characteristics. For instance, the crystal structures of various substituted pyrazoles have been extensively investigated. These studies reveal that the planarity of the pyrazole ring and its substituents, as well as the nature and position of functional groups, play a crucial role in the adoption of specific crystal packing motifs.
In the case of this compound, one would expect the pyrazolone and furan rings to be nearly coplanar to maximize conjugation. The presence of the N-H and C=O groups in the pyrazolone ring makes it a prime candidate for forming strong intermolecular hydrogen bonds, which would likely dominate the crystal packing, leading to the formation of chains or sheets of molecules in the solid state.
Chiroptical Studies for Enantiomeric Characterization (if applicable to chiral derivatives)
Chiroptical studies are essential for the characterization of chiral molecules, which are non-superimposable on their mirror images (enantiomers). While this compound itself is not chiral, the introduction of a substituent at the C5 position of the pyrazole ring can create a stereocenter, leading to a pair of enantiomers. The biological activity of chiral molecules can vary significantly between enantiomers, making their separation and characterization crucial.
For chiral derivatives of this pyrazolone, techniques such as Circular Dichroism (CD) spectroscopy would be employed to study their chiroptical properties. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer. This technique is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter.
The absolute configuration of enantiomers can often be determined by comparing experimental CD spectra with those predicted by quantum chemical calculations. In some cases, the absolute configuration of a chiral pyrazole derivative has been unequivocally established using single-crystal X-ray diffraction of a pure enantiomer. nih.gov These chiroptical properties are fundamental for understanding the interaction of these molecules with chiral biological targets.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties and is a cornerstone of modern computational chemistry.
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental DFT calculation that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. This analysis identifies key structural parameters like bond lengths, bond angles, and dihedral angles. For similar 4,5-dihydro-1H-pyrazole (pyrazoline) rings, studies often reveal a non-planar, envelope or twisted-envelope conformation. nih.govresearchgate.net For instance, analyses of related pyrazoline derivatives have shown that the five-membered ring is not perfectly flat, often with one atom puckered out of the plane defined by the other four. researchgate.net However, specific optimized coordinates, bond lengths, or conformational analyses for 3-(3-furyl)-4,5-dihydro-1H-pyrazol-5-one are not documented in the available literature.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels and Distribution)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govnih.gov A small HOMO-LUMO gap suggests higher reactivity. nih.gov In typical pyrazole (B372694) derivatives, the HOMO is often distributed over the pyrazole ring and adjacent aromatic systems, while the LUMO's location can vary depending on the substituents. nih.gov Specific energy values (in eV) and distribution maps for the HOMO and LUMO of this compound have not been reported.
Molecular Electrostatic Potential (MESP) Surface Mapping
A Molecular Electrostatic Potential (MESP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). researchgate.net These maps are invaluable for predicting how a molecule will interact with other molecules, identifying sites for nucleophilic and electrophilic attack. researchgate.net For pyrazolone (B3327878) structures, the oxygen atom of the carbonyl group is consistently a site of high negative potential, making it a likely hydrogen bond acceptor. nih.gov No MESP maps for this compound are available in the surveyed research.
Global Chemical Reactivity Descriptors (GCRD)
Chemical Potential (μ): Measures the tendency of electrons to escape from a system.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.
These parameters provide a quantitative basis for comparing the reactivity of different molecules. While DFT studies on other pyrazoles routinely calculate and report these values, no such data exists in the literature for this compound. nih.gov
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.govresearchgate.net
Ligand-Protein Interaction Profiling
This analysis details the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between a ligand and the amino acid residues in a protein's binding site. nih.gov The 4,5-dihydro-1H-pyrazole ring is a common scaffold in medicinal chemistry, and docking studies on its derivatives often show its importance for forming key interactions within enzyme active sites. researchgate.net However, without specific docking studies performed on this compound against any biological target, its ligand-protein interaction profile remains unknown.
Prediction of Binding Modes
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand might interact with a biological target, such as a protein or enzyme.
A search of the scientific literature did not yield any molecular docking or binding mode prediction studies specifically involving this compound. While studies on other pyrazole derivatives have explored their potential as inhibitors for various enzymes through molecular docking, this analysis has not been reported for the title compound. nih.govnih.govresearchgate.net
Spectroscopic Property Prediction and Simulation
Computational methods, particularly DFT, are powerful tools for predicting and simulating the spectroscopic properties of molecules. These simulations help in the interpretation of experimental spectra and can provide a deeper understanding of the molecular structure and electronic properties.
Theoretical calculations can predict the vibrational frequencies (infrared spectra) and nuclear magnetic resonance chemical shifts of a molecule. These simulations are valuable for structural elucidation. For instance, DFT calculations at the B3LYP level of theory are commonly used for these purposes. nih.govresearchgate.net
No published research containing simulated IR or NMR spectra for this compound could be located. While such simulations are routine for characterizing new compounds, the data for this specific molecule is not available in the public domain.
Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption and emission spectra (UV-Vis) of molecules. It provides information on electronic transitions, which is crucial for understanding a compound's photophysical properties. nih.govresearchgate.netresearchgate.net
There are no available TD-DFT studies that report the electronic absorption or emission spectra of this compound.
Tautomeric Equilibrium Studies (e.g., Keto-Enol Tautomerism of the Pyrazolone Ring)
Pyrazol-5-ones are known to exist in different tautomeric forms, primarily the keto (CH and NH forms) and enol (OH form) tautomers. The equilibrium between these forms is influenced by the solvent, temperature, and the nature of substituents on the pyrazolone ring. Computational studies can predict the relative stabilities of these tautomers by calculating their thermodynamic parameters, such as Gibbs free energy (ΔG) and enthalpy (ΔH). nih.gov
While the keto-enol tautomerism of pyrazolones is a well-documented and extensively studied phenomenon, both experimentally and theoretically, no specific computational studies on the tautomeric equilibrium of this compound were found in the searched literature. nih.govnih.govresearchgate.net General studies on related compounds often show that the keto form is favored, but this cannot be definitively stated for the title compound without specific calculations. nih.gov
Reactivity and Reaction Mechanism Studies
Reaction Pathways of the 4,5-Dihydro-1H-pyrazol-5-one Nucleus
The 4,5-dihydro-1H-pyrazol-5-one ring is a versatile scaffold with multiple reactive sites, allowing for a variety of chemical transformations. The reactivity is largely dictated by its tautomeric forms and the electronic nature of its substituents. The primary reaction pathways include electrophilic substitution, reactions at the nitrogen atoms, and transformations involving the carbonyl group.
Electrophilic Aromatic Substitution: The C4 position of the pyrazolone (B3327878) ring is nucleophilic, especially in its enol tautomer, making it susceptible to electrophilic attack. Common electrophilic substitution reactions include halogenation, nitration, and formylation. For pyrazoles in general, electrophilic substitution typically occurs at the C4 position. beilstein-journals.org
N-Functionalization: The nitrogen atoms of the pyrazole (B372694) ring, particularly the N1 atom, can act as nucleophiles. This allows for reactions such as alkylation and acylation, leading to N-substituted derivatives. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the pyrazole ring.
Reactions involving the Carbonyl Group: The C5-oxo group can undergo typical carbonyl reactions. In its enolic form, the hydroxyl group can be acylated or alkylated. The pyrazolone ring can also participate in condensation reactions with aldehydes and ketones at the C4 position, often leading to the formation of fused heterocyclic systems.
Influence of the Furan (B31954) Moiety on Reactivity and Selectivity
The presence of a 3-furyl group at the C3 position significantly modulates the reactivity of the pyrazolone nucleus. The furan ring is an electron-rich aromatic system and generally acts as an electron-donating group. This electronic influence is transmitted to the pyrazolone ring, affecting its reaction pathways and selectivity.
The electron-donating nature of the furan moiety is expected to increase the electron density at the C4 position of the pyrazolone ring, thereby enhancing its reactivity towards electrophiles. Furthermore, the furan ring itself is reactive towards electrophiles, with a preference for substitution at the C2' and C5' positions. onlineorganicchemistrytutor.comyoutube.com This creates a competitive scenario where an electrophile could potentially attack either the pyrazolone or the furan ring. The outcome would likely depend on the specific electrophile and the reaction conditions.
Theoretical studies on the analogous compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, using Density Functional Theory (DFT), have shown that the molecule adopts a planar conformation, which allows for effective electronic communication between the two rings. nih.govresearchgate.net Such studies also indicate high electronic stability and low reactivity in a general sense, but highlight the potential for specific functional site reactivity. nih.govresearchgate.net The electron-donating furan group can also influence the tautomeric equilibrium of the pyrazolone ring, which in turn affects its reactivity profile.
Regioselectivity and Stereoselectivity in Transformations
The regioselectivity of reactions involving 3-(3-furyl)-4,5-dihydro-1H-pyrazol-5-one is a critical aspect of its chemistry. As mentioned, electrophilic attack is regioselective for the C4 position of the pyrazolone ring. beilstein-journals.org In cases where the furan ring competes for the electrophile, the regioselectivity will be determined by the relative activation of the C4 position of the pyrazolone versus the C2' and C5' positions of the furan.
Stereoselectivity becomes important in reactions that create new chiral centers. For instance, addition reactions to the C4 position of the pyrazolone ring can be stereoselective, especially if the molecule already possesses a chiral center or if a chiral catalyst is employed. The synthesis of spiropyrazolones through reactions like the Michael/Michael/aldol domino reaction can generate multiple contiguous stereocenters with high diastereoselectivity and enantioselectivity. rwth-aachen.de While there is no inherent chiral center in the parent this compound, reactions at the C4 and C5 positions can introduce chirality, and the stereochemical outcome would be a key area of investigation. For example, in asymmetric 1,4-addition reactions of 4-substituted pyrazolones, high geometric control and excellent enantioselectivities have been achieved using metal complexes as catalysts. rwth-aachen.de
Table 1: Predicted Regioselectivity of Electrophilic Attack on this compound
| Ring System | Position of Attack | Rationale |
|---|---|---|
| Pyrazolone | C4 | Activated by the enol tautomer and the electron-donating furan group. |
| Furan | C2' or C5' | These are the most electron-rich positions in the furan ring, making them susceptible to electrophilic substitution. |
Investigations into the Stability and Interconversion of Isomeric Forms
Pyrazolones are known to exist in several tautomeric forms, and the equilibrium between them is a crucial factor in determining their chemical and physical properties. For this compound, three main tautomers can be considered: the CH, NH, and OH forms. researchgate.net
CH form (Keto form): 3-(3-furyl)-1,2-dihydro-3H-pyrazol-3-one
NH form (Keto form): 3-(3-furyl)-1,5-dihydro-4H-pyrazol-4-one
OH form (Enol form): 3-(3-furyl)-1H-pyrazol-5-ol
The relative stability of these tautomers is influenced by several factors, including the solvent, temperature, and the electronic properties of the substituent at the C3 position. nih.gov The electron-donating furan group is expected to influence this equilibrium. In nonpolar solvents, pyrazolones often exist as dimers stabilized by intermolecular hydrogen bonds, favoring the OH-form. nih.gov In more polar solvents, the keto tautomer may be more stable. nih.gov
Theoretical studies, such as DFT calculations, are powerful tools for predicting the relative stabilities of tautomers. For pyrazolones, it has been shown that the stability of tautomers increases with increasing solvent polarity, while intramolecular hydrogen bonds become weaker. nih.gov The keto-enol tautomerism is particularly significant, as the enol form is often the reactive species in electrophilic substitution reactions at the C4 position. The interconversion between these tautomeric forms is typically rapid and can be catalyzed by acids or bases.
Table 2: Factors Influencing Tautomeric Equilibrium in 3-Substituted Pyrazolones
| Factor | Influence on Tautomeric Equilibrium |
|---|---|
| Solvent Polarity | More polar solvents can favor different tautomers compared to nonpolar solvents. nih.gov |
| Substituent at C3 | Electron-donating groups can stabilize certain tautomeric forms through resonance. |
| Hydrogen Bonding | Intermolecular hydrogen bonding in nonpolar solvents can favor the OH (enol) form. nih.gov Intramolecular hydrogen bonding can also play a role in stabilizing specific tautomers. nih.gov |
| Temperature | Can shift the equilibrium between tautomers. |
Structure Activity Relationship Sar Studies of Furan Substituted Dihydropyrazol 5 Ones
General Principles of SAR in Dihydropyrazolone Derivatives
Dihydropyrazolone, often referred to as pyrazoline, is a well-established pharmacophore present in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. eurekaselect.comnih.govnih.govresearchgate.net Modifications on the pyrazole (B372694) ring are considered to have an inextricable contribution to the multifaceted activities exhibited by this moiety. tandfonline.com The biological profile of these derivatives is highly dependent on the nature and position of various substituents on the heterocyclic ring. nih.gov
Key principles derived from numerous SAR studies on dihydropyrazolone derivatives indicate that:
The Core Scaffold: The 4,5-dihydro-1H-pyrazol-5-one ring itself is a crucial structural motif for bioactivity. Its specific arrangement of nitrogen and carbon atoms allows for diverse interactions with biological targets.
Substitution is Key: The type, size, and electronic properties of substituents at the N1, C3, C4, and C5 positions can dramatically alter the pharmacological profile of the molecule. tandfonline.com
These general principles form the basis for understanding the more specific SAR of derivatives like 3-(3-furyl)-4,5-dihydro-1H-pyrazol-5-one.
Role of the Furan (B31954) Ring in Modulating Biological Activity
The furan ring is a five-membered aromatic heterocycle that is a structural component of many biologically active compounds and approved drugs. ijabbr.comutripoli.edu.ly Its inclusion in a molecular structure can significantly influence the compound's physical, chemical, and biological properties. nih.gov Even slight modifications in the substitution pattern on the furan nucleus can lead to distinguishable differences in biological activities. utripoli.edu.lyscispace.com
The furan ring imparts specific electronic and steric characteristics to the parent molecule.
Electronic Effects: As an electron-rich aromatic system, the furan ring can participate in π-π stacking and other electronic interactions with biological targets. The oxygen atom within the ring acts as a hydrogen bond acceptor, potentially forming key interactions that anchor the molecule in a binding site. ijabbr.com This electronic nature influences the reactivity and binding affinity of the entire compound. researchgate.net
Influence of Substituents on the Dihydropyrazol-5-one Ring
Beyond the C3-furan substituent, modifications at other positions of the dihydropyrazol-5-one ring are pivotal in defining the biological activity.
The substituent at the N1 position of the pyrazolone (B3327878) ring is often a decisive factor in the molecule's biological activity. tandfonline.com SAR studies have consistently shown that modifying the N1-substituent can modulate potency and even the type of activity observed.
N-Acetyl and N-Phenyl Groups: Studies on various dihydropyrazole series have shown that an N-acetyl substitution can be crucial for certain activities, with its absence leading to a loss of biological effect. tandfonline.com In contrast, N-phenyl substitution has been found to decrease anticancer activity in some series while being essential in others. tandfonline.com
Apolar vs. Polar Groups: In a study of phenylpyrazolone analogues against Trypanosoma cruzi, it was generally found that more apolar compounds showed better activities. frontiersin.org For instance, introducing polar substituents like imidazole (B134444) or morpholine (B109124) often led to compounds with lower activity. frontiersin.org
The following table summarizes the effect of different N1-substituents on the anti-Trypanosoma cruzi activity of a dihydropyrazolone series.
| Compound Series | N1-Substituent | Biological Activity (pIC50) | Lipophilicity (cLogP) | Reference |
| Sulphonamide | Methylbenzyl | 6.2 | 3.8 | frontiersin.org |
| Sulphonamide | Tosylate | < 4.2 | 4.4 | frontiersin.org |
| Urea | Phenyl | 6.1 | 4.0 | frontiersin.org |
| Piperidine Linker | Imidazole | Low | 2.3 | frontiersin.org |
| Piperidine Linker | Morpholine | Low | 1.6 | frontiersin.org |
This interactive table is based on data presented in SAR studies of dihydropyrazolones against T. cruzi. frontiersin.org
Substituents at the carbon atoms of the pyrazolone ring also significantly modulate the compound's properties.
C3-Substituents: The group at the C3 position plays a major role in determining the molecule's interaction with its target. In the title compound, this position is occupied by the 3-furyl group. In other studies, replacing an aryl group at this position with smaller alkyl or larger benzyl (B1604629) groups resulted in a decrease in inhibitory activity against certain enzymes. nih.gov This indicates that the size, shape, and electronic nature of the C3 substituent must be optimal for potent activity.
C4-Substituents: The C4 position offers another site for modification. The introduction of substituents at this position can influence the molecule's conformation and introduce new points of interaction. Densely substituted dihydropyrano[2,3-c]pyrazoles, which can be considered as having complex C3-C4 substituents, exhibit a wide range of biological activities, including antibacterial and antitumor effects. nih.gov
The table below illustrates how varying the substituent at the C5 position (structurally analogous to the C3 position in other naming conventions) impacts anticancer activity.
| Core Scaffold | Substituent at C5 | Effect on Anticancer Activity | Reference |
| 2-Pyrazoline | Phenyl ring with electron-donating group | Influential on activity | tandfonline.com |
| 2-Pyrazoline | 4-Chloro phenyl ring | Substantial increase in activity | tandfonline.com |
| 2-Pyrazoline | Thiophene ring | Considerably reduced activity | tandfonline.com |
This interactive table summarizes findings on C-substituent effects in dihydropyrazoline derivatives. tandfonline.com
Lack of Specific Research Hinders Analysis of Stereochemical Impact on Furan-Substituted Dihydropyrazol-5-ones
Despite the recognized importance of stereochemistry in drug design and pharmacological activity, a thorough review of existing scientific literature reveals a significant gap in the specific investigation of stereochemical considerations within the Structure-Activity Relationship (SAR) of this compound and its close analogs.
The 4,5-dihydro-1H-pyrazol-5-one core contains a stereocenter at the C5 position, and depending on the substitution at the C4 position, a second stereocenter can also be present. This allows for the existence of enantiomeric and potentially diastereomeric pairs. It is widely accepted that different stereoisomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.
General SAR studies on broader classes of pyrazolone and furan-containing compounds have been conducted, often highlighting the influence of various substituents on biological activity. However, these studies typically utilize racemic mixtures, and consequently, the specific contributions of individual stereoisomers to the observed activity remain undetermined. The literature contains reports on the successful chiral separation of other pyrazolone derivatives using techniques like chiral High-Performance Liquid Chromatography (HPLC), confirming that the isolation of individual enantiomers is feasible. Yet, the subsequent and crucial step of comparing the biological activities of these separated isomers for the 3-(3-furyl) series has not been documented.
Without experimental data from such comparative studies, it is not possible to construct a data-driven analysis of the stereochemical requirements for optimal activity in this particular class of compounds. Key questions that remain unanswered include:
Is the biological activity primarily associated with one enantiomer (the eutomer)?
What is the eudismic ratio (the ratio of activity between the more and less active enantiomers)?
Does the stereochemical configuration at the C5 position (R or S) significantly impact potency or efficacy?
In cases of C4-substituted analogs, how do the different diastereomers (e.g., cis/trans isomers) compare in their biological effects?
The absence of this critical information precludes the development of a detailed SAR understanding from a stereochemical perspective. Future research involving the enantioselective synthesis or chiral resolution of this compound derivatives, followed by a systematic evaluation of the biological activities of the pure stereoisomers, is necessary to elucidate these important structural and mechanistic details. Such studies would be invaluable for the rational design of more potent and selective analogs within this chemical series.
Biological Activities in Vitro and in Silico Research
Antimicrobial Research (In Vitro)
In vitro antimicrobial research has been conducted to evaluate the efficacy of pyrazole (B372694) derivatives, including those with furan (B31954) moieties, against a spectrum of pathogenic microorganisms. These studies are crucial in the preliminary stages of identifying potential new antimicrobial agents.
Antibacterial Activity (Gram-positive and Gram-negative strains)
The antibacterial potential of pyrazole-based compounds has been investigated against both Gram-positive and Gram-negative bacteria. Furan-containing pyrazole derivatives have demonstrated notable antibacterial action. For instance, certain 2,4-disubstituted furan derivatives have shown superior activity, particularly against Escherichia coli and Proteus vulgaris ijabbr.com. Another novel furan derivative exhibited significant action against both the Gram-positive Staphylococcus aureus and the Gram-negative Escherichia coli, suggesting a broad spectrum of activity ijabbr.com.
Furthermore, pyrazole derivatives incorporating a benzofuran (B130515) substitution have been identified as potent inhibitors of bacterial growth, with significant minimum inhibitory concentration (MIC) values against S. aureus (7.81 μg/ml), S. mutans (15.6 μg/ml), E. coli (15.6 μg/ml), and K. pneumoniae (3.91 μg/ml) nih.gov. The activity of these compounds was found to be superior to some standard antibiotics used as controls in the study nih.gov. Similarly, a series of novel pyrazole and pyranopyrazole derivatives were synthesized and evaluated against pathogenic bacterial strains, with many of the tested compounds showing moderate to high antibacterial activity against Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis ekb.eg.
Table 1: In Vitro Antibacterial Activity of Selected Furan-Pyrazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Measurement | Reference |
| Furan 2,4-disubstituted derivatives | Escherichia coli, Proteus vulgaris | Superior antibacterial activity | ijabbr.com |
| Novel ARY furan derivative | Escherichia coli, Staphylococcus aureus | Significant action, suggesting a range of actions | ijabbr.com |
| Pyrazole-nucleus-containing benzofuran substitution | S. aureus | MIC: 7.81 μg/ml | nih.gov |
| S. mutans | MIC: 15.6 μg/ml | nih.gov | |
| E. coli | MIC: 15.6 μg/ml | nih.gov | |
| K. pneumoniae | MIC: 3.91 μg/ml | nih.gov | |
| Pyranopyrazole and pyrazole derivatives | E. coli, S. aureus, P. aeruginosa, B. subtilis | Moderate to high antibacterial activity | ekb.eg |
Antifungal Activity
The antifungal properties of furan and pyrazole-containing compounds have also been a focus of research. A series of new pyrazole derivatives containing a 5-phenyl-2-furan moiety were designed and synthesized to explore their fungicidal activity bohrium.comresearchgate.net. In vitro evaluations of these compounds revealed significant activity against various fungi, with one derivative, ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate, showing particular potency against P. infestans bohrium.comresearchgate.net. Further investigation into the mechanism of action suggested that this compound may disrupt the synthesis of the fungal cell wall, leading to cell senescence and death bohrium.comresearchgate.net.
In other studies, pyrazole analogues containing an aryl trifluoromethoxy group were systematically evaluated for their in vitro antifungal activities against six plant pathogenic fungi. Many of these compounds exhibited some level of activity, with two specific compounds showing high activity against all tested fungi nih.gov. One of these compounds displayed particularly high activity against F. graminearum, with an EC50 value comparable to the commercial fungicide pyraclostrobin (B128455) nih.gov. Additionally, newly synthesized heterocyclic compounds containing pyrazoline moieties were screened for their in vitro antifungal activity against Aspergillus fumigatus and Candida albicans researchgate.netnih.gov.
Table 2: In Vitro Antifungal Activity of Selected Furan-Pyrazole Derivatives
| Compound/Derivative | Fungal Strain | Activity/Measurement | Reference |
| Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate | P. infestans | Significant fungicidal activity | bohrium.comresearchgate.net |
| Pyrazole analogue with aryl trifluoromethoxy group | F. graminearum | EC50 value of 0.0530 μM | nih.gov |
| Pyrazoline-containing moieties | Aspergillus fumigatus, Candida albicans | Promising antifungal activity | researchgate.netnih.gov |
Antitubercular Activity
Research into the antitubercular potential of pyrazole derivatives has yielded promising results. A series of novel 3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv researchgate.netnih.gov. Several of these compounds exhibited significant growth inhibitory activity, with some showing pronounced antitubercular effects comparable to the standard drug isoniazid (B1672263) researchgate.netnih.gov. One of the most promising compounds, 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone, demonstrated a minimum inhibitory concentration (MIC) of 0.39 µg/ml nih.gov.
In a separate study, a series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(4H)-ones were synthesized and tested for their in vitro antitubercular activity eurjchem.com. Two compounds from this series, 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one and 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide, were found to be highly active against M. tuberculosis H37Rv, with MICs of 0.0034 µM and 0.0032 µM, respectively eurjchem.com. Another investigation focused on novel substituted 4,5-dihydro-1H-1-pyrazolylmethanethiones, which were tested against an isoniazid-resistant strain of M. tuberculosis. The most active compound in this series was 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione, with a MIC of 0.96 microg/mL nih.gov.
Table 3: In Vitro Antitubercular Activity of Selected Pyrazole Derivatives
| Compound/Derivative | Tuberculin Strain | Activity/Measurement (MIC) | Reference |
| 5-(4-chlorophenyl)-4,5-dihydro-3-p-tolylpyrazol-1-yl-(6-methylimidazo[2,1-b]thiazol-5-yl)methanone | M. tuberculosis H37Rv | 0.39 µg/ml | nih.gov |
| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | M. tuberculosis H37Rv | 0.0034 µM | eurjchem.com |
| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide | M. tuberculosis H37Rv | 0.0032 µM | eurjchem.com |
| 2-chloroanilino-5-(2,6-dichlorophenyl)-3-(4-hydroxy-3-methylphenyl)-4,5-dihydro-1H-1-pyrazolyl-methanethione | INH resistant M. tuberculosis | 0.96 microg/mL | nih.gov |
Antitumor/Anticancer Research (In Vitro Cell Line Studies)
The potential of pyrazole derivatives as anticancer agents has been extensively explored through in vitro studies on various human cancer cell lines. These investigations aim to determine the cytotoxic effects of these compounds and to understand the underlying molecular mechanisms of their antiproliferative action.
Cytotoxicity Against Specific Human Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116)
Novel chalcone (B49325) derivatives incorporating 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl moieties have been synthesized and evaluated for their in vitro anticancer activity against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and lung carcinoma (A549) d-nb.infonih.gov. The results indicated that some of these compounds possess significant anticancer activities d-nb.info. One particular [3-(thiophen-2-yl)pyrazol-4-yl]chalcone derivative emerged as a highly promising compound, with IC50 values of 26.6 µg/ml against HepG2 cells and 27.7 µg/ml against A549 cells, which were comparable to the reference drug doxorubicin (B1662922) nih.govresearchgate.net.
In another study, pyrazole derivatives functionalized with aryldiazo groups demonstrated very promising anticancer activity against MCF-7, HepG2, and HCT-116 cell lines nih.gov. One lead molecule, 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one, showed inhibition of cell proliferation with IC50 values in the range of 0.2–3.4 μM nih.gov. A further compound from this class effectively inhibited cell growth with IC50 values of 4.4 ± 0.4 μM against HepG2 and 4.2 ± 0.2 μM against HCT-116 cell lines, comparable to doxorubicin nih.gov.
Additionally, a series of 1,3,5-triazine-based pyrazole derivatives were synthesized and showed moderate to good anticancer activity against a panel of cancer cell lines including MCF-7, HepG2, and HCT116 rsc.org.
Table 4: In Vitro Cytotoxicity of Selected Furan-Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity/Measurement (IC50) | Reference |
| [3-(thiophen-2-yl)pyrazol-4-yl] chalcone | HepG2 | 26.6 µg/ml | nih.govresearchgate.net |
| A549 | 27.7 µg/ml | nih.govresearchgate.net | |
| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7, HepG2, HCT-116 | 0.2–3.4 μM | nih.gov |
| Aryldiazo pyrazole derivative | HepG2 | 4.4 ± 0.4 μM | nih.gov |
| HCT-116 | 4.2 ± 0.2 μM | nih.gov | |
| 1,3,5-triazine-based pyrazole derivatives | MCF-7, HepG2, HCT116 | Moderate to good activity | rsc.org |
Mechanistic Insights into Antiproliferative Action (e.g., Apoptosis Induction, Cell Cycle Arrest)
Investigations into the mechanisms underlying the anticancer effects of pyrazole derivatives have revealed their ability to induce apoptosis and cause cell cycle arrest in cancer cells. For example, a series of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives were tested on human acute leukemia cell lines. The most cytotoxic compound caused a significant cell cycle arrest in the S-phase and an increase in the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis nih.govresearchgate.net. This was confirmed by the observation of morphological changes characteristic of apoptosis, externalization of phosphatidylserine, and DNA fragmentation nih.govresearchgate.net. The mechanism was suggested to involve the intrinsic apoptosis pathway through mitochondrial damage nih.govresearchgate.net.
Another study on pyrazole derivatives in triple-negative breast cancer cells showed that the most active compound induced cell cycle arrest in the S phase nih.gov. This compound also provoked apoptosis, which was associated with an elevated level of reactive oxygen species (ROS) and increased caspase 3 activity nih.gov. Furthermore, a series of 1-acetyl-4,5-dihydro(1H)pyrazoles were found to cause mitochondria-dependent cell death in the MCF-7 breast cancer cell line, indicating a plausible mechanism for their anticancer effect nih.gov.
Table 5: Mechanistic Insights into Antiproliferative Action of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Mechanism of Action | Reference |
| 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivative | Jurkat, K562 | S-phase cell cycle arrest, apoptosis induction via intrinsic pathway | nih.govresearchgate.net |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 | S-phase cell cycle arrest, apoptosis induction via ROS generation and caspase 3 activation | nih.gov |
| 1-acetyl-4,5-dihydro(1H)pyrazoles | MCF-7 | Mitochondria-dependent cell death | nih.gov |
Following a comprehensive search of available scientific literature, it has been determined that there is no specific published research data for the compound "3-(3-furyl)-4,5-dihydro-1H-pyrazol-5-one" corresponding to the requested sections on its biological activities.
The conducted searches for in vitro and in silico research on this specific molecule yielded no results pertaining to:
Protein aggregation inhibition in models for neurodegenerative disorders.
Anticonvulsant, antidepressant, or anticholinesterase activities.
Non-clinical methodologies for biological target identification.
While the broader class of pyrazole and pyrazolone (B3327878) derivatives has been investigated for a wide range of biological activities, the explicit data for the 3-(3-furyl) substituted pyrazol-5-one, as specified, is not present in the accessible scientific databases and literature. Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the strict outline and focus requested.
Advanced Applications and Emerging Research Directions
Corrosion Inhibition in Material Science
The protection of metals from corrosion is a critical aspect of material science and engineering. Pyrazole (B372694) and its derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The efficacy of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that hinders the corrosive process.
The inhibiting action of pyrazol-5-one derivatives is attributed to the presence of multiple adsorption centers, including nitrogen and oxygen atoms, as well as the aromatic pyrazole ring. These features facilitate the adsorption of the inhibitor molecules onto the metal surface. Studies have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.
The adsorption of these inhibitors on steel surfaces often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer of the inhibitor on the metal. The mechanism of interaction can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation between the heteroatoms and the metal's d-orbitals).
Table 1: Corrosion Inhibition Efficiency of Pyrazolone (B3327878) Derivatives on Steel in 1 M HCl
| Compound | Concentration (M) | Inhibition Efficiency (%) | Technique | Reference |
|---|---|---|---|---|
| (Z)-3-methyl-4-(2-m-tolylhydrazono)-1H-pyrazol-5(4H)-one | 5x10⁻⁴ | 94.8 | Weight Loss | researchgate.net |
| (Z)-4-(2-(3-methoxyphenyl)hydrazono)-3-methyl-1H-pyrazol-5(4H)-one | 5x10⁻⁴ | 95.9 | Weight Loss | researchgate.net |
| (Z)-3-methyl-4-(2-(3-nitrophenyl)hydrazono)-1H-pyrazol-5(4H)-one | 5x10⁻⁴ | 92.4 | Weight Loss | researchgate.net |
| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | 1x10⁻³ | 90.2 | EIS | nih.gov |
The presence of the furan (B31954) ring in "3-(3-furyl)-4,5-dihydro-1H-pyrazol-5-one" could potentially enhance its corrosion inhibition properties due to the additional heteroatom (oxygen) and the π-electrons of the furan ring, which can further facilitate adsorption onto the metal surface.
Applications in Organic Electroluminescent Devices (OELDs) and as Hole Transporting Materials
Organic Electroluminescent Devices (OELDs), also known as Organic Light-Emitting Diodes (OLEDs), are a major focus in display and lighting technology. The performance of these devices is highly dependent on the properties of the organic materials used, including emitters, host materials, and charge-transporting materials. Pyrazole derivatives have shown significant promise in this field due to their inherent electronic and photophysical properties.
Certain pyrazole-containing compounds exhibit electroluminescent properties, meaning they can emit light upon the application of an electric field. This makes them suitable candidates for use as emitters in the emissive layer of an OLED. Furthermore, the molecular structure of pyrazole derivatives can be tailored to achieve specific emission colors and improve quantum efficiency.
In the architecture of an OLED, hole transporting materials (HTMs) play a crucial role in facilitating the efficient injection and transport of positive charge carriers (holes) from the anode to the emissive layer. Pyrazoline derivatives, a class to which "this compound" belongs, have been specifically investigated for their hole-transporting capabilities. The nitrogen atoms in the pyrazoline ring contribute to the electron-donating nature of the molecule, which is a desirable characteristic for hole transport.
Research into iridium(III) complexes incorporating (1H-pyrazol-5-yl)pyridine derivatives as ancillary ligands has demonstrated highly efficient green electroluminescence. mdpi.com This highlights the potential of pyrazole-based structures in developing advanced emissive materials for OLEDs. The combination of the furan moiety, known for its electron-rich nature, with the dihydropyrazol-5-one core could lead to novel materials with enhanced charge transport and luminescent properties.
Ligand Design in Coordination Chemistry
The field of coordination chemistry involves the study of compounds consisting of a central metal atom or ion bonded to surrounding molecules or ions, known as ligands. The design and synthesis of new ligands are crucial for the development of coordination complexes with specific properties and applications, ranging from catalysis to materials science and medicine.
Pyrazole derivatives are valuable building blocks, or "head units," for the synthesis of a wide variety of ligands. The nitrogen atoms in the pyrazole ring are excellent coordination sites for metal ions. By introducing functional groups onto the pyrazole core, chemists can create ligands with tailored steric and electronic properties.
For instance, the synthesis of formyl- and acyl-substituted pyrazoles provides versatile precursors for generating more complex ligand systems, such as asymmetric imine ligands. nih.govsemanticscholar.org These ligands can then be used to form coordination complexes with a range of transition metals, leading to the creation of mixed-metal polynuclear complexes with interesting magnetic or catalytic properties. The furan group in "this compound" offers an additional potential coordination site through its oxygen atom, making it a candidate for the design of polydentate ligands that can form stable complexes with metal ions.
Development as Molecular Probes
Molecular probes are molecules that can be used to detect and visualize specific analytes, such as metal ions or biological molecules, through a measurable signal, most commonly fluorescence. The development of selective and sensitive molecular probes is of great importance in environmental monitoring, chemical biology, and medical diagnostics.
Recent research has highlighted the potential of pyrazoline and pyrazole derivatives as "turn-on" fluorescent sensors. rsc.orgnih.gov In a "turn-on" sensor, the fluorescence of the molecule is significantly enhanced upon binding to its target analyte. This provides a clear and easily detectable signal. Pyrazoline-based sensors have been developed for the selective detection of metal ions like zinc (Zn²⁺), cadmium (Cd²⁺), and iron (Fe³⁺). rsc.orgnih.gov
Significantly, a pyrazoline derivative containing a furan moiety, specifically 5-(4-methylphenyl)-3-(5-methylfuran-2-yl)-1-phenyl-4,5-dihydro-1H-pyrazole, has been synthesized and demonstrated as a selective fluorescent chemosensor for the detection of cadmium ions (Cd²⁺). nih.gov The fluorescence of this probe was strongly quenched in the presence of Cd²⁺. This demonstrates the feasibility of using furan-substituted pyrazolines as scaffolds for the development of new molecular probes. Furthermore, furan and imidazole (B134444) derivatives are being explored as fluorescent probes for cancer cell imaging. japsonline.com The inherent fluorescence of some pyrazoline derivatives, coupled with the potential for the furan and pyrazolone moieties to act as binding sites, makes "this compound" a promising candidate for the design of novel fluorescent probes.
Table 2: Furan-Containing Pyrazoline as a Fluorescent Sensor
| Probe | Target Analyte | Sensing Mechanism | Detection Limit (μM) | Reference |
|---|
Future Research Perspectives for Furan-Substituted Dihydropyrazol-5-ones
The exploration of furan-substituted dihydropyrazol-5-ones is an active and promising area of chemical research. Future investigations are likely to focus on several key areas, leveraging the unique combination of the furan and dihydropyrazol-5-one rings.
A significant direction for future research will be the synthesis of new derivatives with diverse substituents on both the furan and pyrazolone rings. This will allow for the fine-tuning of the compound's electronic, optical, and biological properties. For instance, the introduction of chiral centers could lead to compounds with specific stereochemistry, which is of particular interest in medicinal chemistry and asymmetric catalysis.
In the realm of medicinal chemistry, there is a continuing interest in pyrazolone derivatives as potential anticancer and antimicrobial agents. nih.gov Future studies will likely involve the synthesis and biological evaluation of novel furan-substituted dihydropyrazol-5-ones to explore their therapeutic potential.
The application of these compounds in materials science is also expected to expand. Further research into their use as corrosion inhibitors for a wider range of metals and alloys under different corrosive conditions is warranted. Moreover, their potential in the development of new organic electronic materials, including emitters, hosts, and charge transporters for OELDs, will continue to be an area of active investigation.
The development of furan-substituted dihydropyrazol-5-ones as molecular sensors and probes is another exciting frontier. Future work will likely focus on designing probes with enhanced selectivity and sensitivity for a broader range of analytes, including other heavy metal ions, anions, and biologically important molecules. The exploration of their application in bioimaging is also a promising avenue.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-furyl)-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized for academic research?
- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or furyl-substituted diketones. Ultrasound-assisted methods (e.g., using 3-substituted pyrazolones as precursors) can enhance reaction efficiency by reducing time and improving yields . Optimization may involve solvent selection (e.g., ethanol or THF), temperature control (60–80°C), and catalyst screening (e.g., acetic acid or p-toluenesulfonic acid). Purification via recrystallization or column chromatography is critical for isolating high-purity products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to confirm hydrogenation of the pyrazolone ring and furyl substitution. IR spectroscopy identifies carbonyl (C=O, ~1650 cm) and C–N stretching (~1550 cm) .
- Crystallography : X-ray diffraction with SHELXL refinement resolves bond lengths and dihedral angles, particularly for the dihydropyrazole ring and furyl orientation. ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .
Q. How does the furyl substituent influence the compound’s stability and reactivity in comparison to phenyl or alkyl analogs?
- Methodological Answer : The electron-rich furyl group increases susceptibility to electrophilic substitution at the 2-position of the furan ring. Stability studies (TGA/DSC) show lower thermal decomposition temperatures (~200°C) compared to phenyl analogs (~250°C) due to weaker C–O bonds. Reactivity assessments via Hammett plots or computational electrostatic potential maps can quantify substituent effects .
Advanced Research Questions
Q. What are the key challenges in synthesizing enantiopure this compound derivatives, and how can chiral resolution be achieved?
- Methodological Answer : Racemization during synthesis is a major hurdle. Strategies include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in asymmetric cyclization.
- Chromatographic Resolution : Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) and hexane/isopropanol mobile phases.
- Crystallization-Induced Diastereomerism : Co-crystallization with chiral carboxylic acids (e.g., tartaric acid) .
Q. How do computational methods such as DFT contribute to understanding the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) predict nucleophilic attack sites (e.g., furyl C2).
- Reaction Pathways : Transition-state modeling for ring-opening or tautomerization processes.
- Non-Covalent Interactions : NCI plots reveal intramolecular hydrogen bonds stabilizing the dihydro-pyrazole core .
Q. What strategies are recommended for resolving contradictions between experimental data (e.g., X-ray vs. NMR results) in structural determination of pyrazolone derivatives?
- Methodological Answer :
- Cross-Validation : Compare X-ray bond lengths with DFT-optimized geometries. Discrepancies >0.05 Å suggest disorder or twinning in crystals .
- Dynamic NMR : Detect tautomerism or conformational flexibility (e.g., variable-temperature -NMR at 298–373 K).
- Complementary Techniques : Pair solid-state (XRD) with solution-state (NOESY) data to assess environmental effects .
Q. What pharmacological screening approaches are suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Enzyme Inhibition Assays : Target cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates (e.g., ATPase-Glo™).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Molecular Docking : AutoDock Vina to predict binding affinities to receptors like 5-HT or EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
